Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II is a synthetic organic compound primarily designed to inhibit the activity of the vascular endothelial growth factor receptor 2. This receptor plays a vital role in angiogenesis, which is the formation of new blood vessels from existing ones, and is implicated in various pathological conditions, including cancer. The inhibition of this receptor can potentially impede tumor growth by disrupting the blood supply to tumors.
The compound is classified as a synthetic organic molecule. Its IUPAC name is (3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one, and it has been identified in various studies focused on developing effective inhibitors for vascular endothelial growth factor receptor 2. The compound's structure and biological activity have been documented in multiple research articles and databases, underscoring its significance in medicinal chemistry and pharmacology .
The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II typically involves several key steps:
For instance, one study synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives, which were evaluated for their inhibitory activity against vascular endothelial growth factor receptor 2 kinase .
The molecular structure of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II features a complex arrangement that allows it to effectively bind to the inactive conformation of the receptor. The compound consists of:
The crystal structure analysis reveals that this compound binds to the inactive form of vascular endothelial growth factor receptor 2, which is critical for its mechanism of action .
The chemical reactions involving Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II primarily focus on its interaction with the receptor's active site. The compound acts as a competitive inhibitor by binding to the ATP-binding pocket, preventing substrate phosphorylation. This inhibition can lead to a cascade of downstream effects that disrupt angiogenesis.
Research has shown that certain derivatives exhibit strong inhibition profiles against vascular endothelial growth factor receptor 2 kinase activity, with IC50 values often reported in the nanomolar range .
The mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II involves:
Studies indicate that effective inhibitors can significantly suppress tumor cell proliferation in vitro and in vivo models .
Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II possesses several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications .
Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II is primarily used in cancer research due to its ability to inhibit angiogenesis. Its applications include:
The ongoing research continues to explore its efficacy across different cancer types, highlighting its relevance in modern oncology .
VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is a 230 kDa transmembrane glycoprotein encoded by the KDR gene on chromosome 4q11-12. Its structure comprises seven extracellular immunoglobulin-like domains (IgD1–7), a transmembrane domain, a juxtamembrane domain, a split tyrosine kinase domain, and a C-terminal tail. Among these, IgD2 and IgD3 are critical for VEGF-A binding, while the intracellular kinase domain (residues 834–1162) mediates downstream signaling [6] [9].
Upon VEGF-A binding, VEGFR-2 undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr801, Tyr951, Tyr1175, Tyr1214). This initiates distinct signaling cascades:
Unlike VEGFR-1, which exhibits weak kinase activity, VEGFR-2 is the primary mitogenic signal transducer for angiogenesis. It regulates endothelial cell survival through PI3K-Akt-mediated suppression of pro-apoptotic proteins like BAD and caspase-9 [1] [6].
Table 1: Key Structural Domains and Functions of VEGFR-2
Domain | Residue Range | Function |
---|---|---|
Extracellular (IgD2–3) | 141–320 | VEGF-A binding pocket; dimerization interface |
Transmembrane | 765–789 | Receptor anchoring; dimer stabilization |
Juxtamembrane | 790–833 | Autophosphorylation site (Tyr801); regulates kinase activity |
Tyrosine Kinase | 834–1162 | ATP binding; catalytic activity; downstream adaptor recruitment |
C-terminal | 1163–1356 | Phosphorylation sites (Tyr1175, Tyr1214) for pathway-specific signaling |
Table 2: Phosphorylation Sites and Downstream Pathways of VEGFR-2
Phosphorylation Site | Downstream Effectors | Biological Function |
---|---|---|
Tyr801 | JMD autoinhibition release | Enhances kinase domain accessibility |
Tyr951 | VASP/TSAd | Cell migration and permeability |
Tyr1175 | PLCγ → PKC → ERK | Cell proliferation and survival |
Tyr1214 | NCK → p38 MAPK | Cytoskeletal remodeling; stress response |
VEGFR-2 overexpression is a hallmark of pathological angiogenesis in solid tumors. In gliomas, the rs2071559 polymorphism in the VEGFR2 promoter region correlates with increased receptor expression and disease risk. A meta-analysis of 2,347 glioma patients revealed that the C allele of rs2071559 elevates glioma susceptibility by 1.4-fold across dominant (OR 1.40), recessive (OR 1.52), and homozygous (OR 1.78) genetic models [4].
Mechanistically, VEGF-A/VEGFR-2 hyperactivation in tumors drives:
Table 3: Clinical Evidence Linking VEGFR-2 Dysregulation to Diseases
Disease | Molecular Alteration | Functional Consequence | Study Evidence |
---|---|---|---|
Gliomas | rs2071559 polymorphism | Increased VEGFR2 transcription | 40% higher risk in CC vs. TT genotypes [4] |
Triple-negative breast cancer | VEGFR2/STAT3 hyperphosphorylation | Tumor angiogenesis and metastasis | YLL545 inhibits xenograft growth by >50% [3] |
nAMD | Aqueous humor VEGFR2 elevation | Choroidal neovascularization and fibrosis | 7 angiogenesis-related proteins upregulated [9] |
Small-molecule VEGFR-2 kinase inhibitors are classified into three types based on binding mode:
VEGF Receptor 2 Kinase Inhibitor II (C₁₇H₁₅BrN₂O; PubChem CID: 5329155) exemplifies a targeted agent that disrupts VEGFR-2 signaling. Its mechanisms include:
Novel inhibitors like YLL545 (1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea) demonstrate enhanced specificity. YLL545 forms hydrogen bonds with VEGFR-2’s Cys919 and Glu885, suppressing PLCγ-PKC and STAT3 pathways at IC₅₀ = 5.884 μM. It also downregulates VEGFR-2-independent pro-angiogenic genes (ITGAV, ENG) by >10-fold [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7